Gamma-nonalactone can be derived from natural sources such as fruits and dairy products. It is also synthesized in laboratories and industrial settings for use in flavoring and fragrance applications. The compound's presence has been notably identified in wines, particularly Pinot Noir, where it plays a role in the aroma profile, enhancing the sensory experience of the beverage .
Gamma-nonalactone is classified as:
Gamma-nonalactone can be synthesized through several methods, with varying degrees of complexity and yield. Common synthetic routes include:
For example, one effective synthesis method involves heating n-hexanol with a catalyst (such as zinc bromide) at temperatures between 170°C to 190°C while adding methyl acrylate dropwise. This process allows for effective removal of by-products and enhances yield .
Gamma-nonalactone has a molecular formula of . Its structural representation showcases a cyclic ester with a nine-carbon chain:
Gamma-nonalactone undergoes various chemical reactions typical of lactones:
The reactivity of gamma-nonalactone is influenced by its cyclic structure, which makes it susceptible to nucleophilic attack at the carbonyl carbon during hydrolysis or transesterification reactions.
The mechanism of action for gamma-nonalactone primarily involves its interaction with olfactory receptors in the human nose, which perceive its aroma. The compound's volatility allows it to evaporate easily into the air, where it can bind to receptors that trigger sensory signals interpreted as pleasant or fruity aromas.
Studies show that gamma-nonalactone has an odor detection threshold significantly lower than many other compounds, making it a potent flavor enhancer even at low concentrations .
Relevant analyses indicate that gamma-nonalactone maintains its aromatic properties across various applications, making it suitable for both food and fragrance industries.
The versatility of gamma-nonalactone highlights its significance not only in culinary applications but also in scientific research and industrial manufacturing processes.
Gamma-nonalactone (γ-nonalactone), chemically designated as 5-pentyloxolan-2-one (CAS 104-61-0), is an aliphatic γ-lactone renowned for its intense coconut-like aroma with creamy, waxy undertones. This nine-carbon cyclic ester occurs naturally across diverse biological systems and serves as a key flavor and fragrance compound in industrial applications. Its biosynthesis proceeds through defined oxidative pathways from lipid precursors, with significant variation in natural abundance across species and environmental conditions [1] .
Table 1: Natural Occurrence of Gamma-Nonalactone Across Biological Matrices
Source Category | Specific Examples | Relative Abundance |
---|---|---|
Fruits | Peach, apricot, papaya, guava, strawberry, pineapple | High in peach, apricot |
Fermented Beverages | Wine (Pinot noir, botrytised whites), rum, whiskey | Up to 22.5 µg/L (wine) |
Animal Products | Chicken, pork, beef fat, butter, Camembert cheese | Moderate in dairy |
Grains & Plants | Rice (Oryza sativa), tomato, soybean, sweetgrass | Variable in rice landraces |
Microorganisms catalyze gamma-nonalactone production through enzymatic oxidation of hydroxy fatty acids. Saccharomyces cerevisiae (brewer's yeast) and Kodamaea ohmeri efficiently convert linoleic acid (C18:2) via 13-hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE), which undergoes β-oxidation and intramolecular esterification (lactonization). This pathway yields γ-nonalactone concentrations up to 15.2 mg/L in optimized bioreactors [5]. Bacterial routes utilize Pichia stipitis to oxidize nonanoic acid precursors, though yields remain lower (<5 mg/L). Industrial processes leverage photo-oxidation of linoleate-rich oils (e.g., flaxseed) followed by microbial reduction, achieving scalable production labeled "natural" under EU regulations [5] [6].
In fragrant rice (Oryza sativa), gamma-nonalactone arises alongside the popcorn-odor compound 2-acetyl-1-pyrroline (2AP). Metabolomic studies of Chinese indica rice (e.g., Shangsixiangnuo) reveal that a 803-bp deletion in the BADH2 gene (encoding betaine aldehyde dehydrogenase) elevates γ-nonalactone by accumulating γ-aminobutyraldehyde, a pyrroline precursor. This mutation correlates with 238 differentially expressed metabolites during maturation, including lactones [2]. Grapevines (Vitis vinifera) synthesize γ-nonalactone primarily in berries via 4-oxononanoic acid reduction. Post-harvest, botrytized wines (e.g., Sauternes) show concentrations exceeding 500 µg/L due to Botrytis cinerea–mediated oxidation of linolenic acid. Pinot noir wines contain 8.3–22.5 µg/L, nearing sensory thresholds (30 µg/L) and contributing stone-fruit notes [6].
Lipoxygenase (LOX) enzymes initiate gamma-nonalactone biosynthesis by inserting molecular oxygen at C9 or C13 of linoleic/linolenic acid, forming 9- or 13-hydroperoxides. These peroxides isomerize to epoxy alcohols or undergo lyase cleavage into C9 aldehydes (e.g., 4-oxononanal). NADPH-dependent reductases subsequently convert aldehydes to 4-hydroxynonanoic acid, which cyclizes spontaneously under acidic conditions (pH 3.0–4.0 in wine) to γ-nonalactone. In vivo labeling confirms >90% of wine lactone originates from ¹³C-linoleate [5] [6].
Table 2: Key Biosynthetic Pathways and Precursors for Gamma-Nonalactone
Precursor | Key Enzymes | Intermediates | Yield/Output |
---|---|---|---|
Linoleic acid | Lipoxygenase (LOX), reductase | 13-HODE → 4-oxononanal | 15.2 mg/L (microbial) |
4-Oxononanoic acid | Dehydrogenase, lactonase | 4-Hydroxynonanoic acid | 971 µg/L (Verdejo wine) |
γ-Aminobutyraldehyde | BADH2 (mutant), P5CS | ∆1-pyrroline | Correlated w/ rice 2AP |
Gamma-nonalactone accumulation in plants responds critically to environmental stressors:
Table 3: Agricultural Factors Modulating Gamma-Nonalactone in Crops
Factor | Optimal Condition | Effect on γ-Nonalactone | Mechanism |
---|---|---|---|
Temperature | 25–28°C (maturation) | +230% vs. suboptimal | Enhanced LOX activity |
Soil Salinity | 50–100 mM NaCl | +40% | Proline precursor accumulation |
Nitrogen Fertilization | <80 kg/ha | Prevents 35–60% reduction | Avoids LOX gene suppression |
Genetic Background | badh2-E4-5 deletion | Strongly fragrant phenotype | Altered aldehyde dehydrogenase |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: